molecular formula C6H6O4 B3177856 3-(Hydroxymethyl)-4-methylfuran-2,5-dione CAS No. 245124-18-9

3-(Hydroxymethyl)-4-methylfuran-2,5-dione

Cat. No. B3177856
CAS RN: 245124-18-9
M. Wt: 142.11 g/mol
InChI Key: WCLKACFLUOXLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(Hydroxymethyl)-4-methylfuran-2,5-dione” is a furan derivative. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The hydroxymethyl group (-CH2OH) is an alcohol functional group, which typically makes the molecule more polar and can participate in hydrogen bonding .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . The presence of the hydroxymethyl group could also influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Hydroxymethyl)-4-methylfuran-2,5-dione” would depend on its exact structure. Generally, furan compounds are polar due to the oxygen atom in the ring and can participate in hydrogen bonding due to the hydroxymethyl group .

Scientific Research Applications

Catalytic Applications

  • Biomass-Derived Furanic Compound Reduction : Methylsquarate and related compounds, such as furfural and 5-hydroxymethylfurfural (HMF), are central to biorefinery applications. Their reduction with hydrogen over heterogeneous catalysts enables the conversion of oxygen-rich compounds to various valuable products like furfuryl alcohol and tetrahydrofurfuryl alcohol. This process is important in the context of sustainable chemistry and bio-derived materials (Nakagawa, Tamura, & Tomishige, 2013).
  • Transformation to Ketoacids and Diketones : Bio-derived furans such as 2-furfural, 5-HMF, and 5-methylfurfural can be transformed into ketoacids like levulinic acid and diketones using water-soluble ruthenium catalysts. This method presents an efficient way to convert biomass-derived materials into valuable chemical intermediates (Gupta, Tyagi, Dwivedi, Mobin, & Singh, 2015).

Organic Synthesis

  • C-Glycosyl and Polyhydroxyalkyl-Pyridazine Synthesis : Methylsquarate derivatives are used in the synthesis of complex organic compounds. For example, the synthesis of C-glycosyl and polyhydroxyalkyl-pyridazines involves photo-oxygenation of methylsquarate derivatives, indicating its utility in the creation of novel organic structures (Aparicio, Lopez-Espinosa, & Díaz, 1984).

Materials Science

  • Hydrolytic Degradation of Polyesters : Methylsquarate derivatives are studied for their role in the hydrolytic degradation of polyesters. For instance, hydroxyl-functionalized poly(alpha-hydroxy acid)s containing methylsquarate units show varying degradation rates, which is significant for biomedical and pharmaceutical applications (Leemhuis, Kruijtzer, Nostrum, & Hennink, 2007).

Atmospheric Chemistry

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, it would interact with biological targets in the body .

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

3-(hydroxymethyl)-4-methylfuran-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-3-4(2-7)6(9)10-5(3)8/h7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLKACFLUOXLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-4-methylfuran-2,5-dione

Synthesis routes and methods

Procedure details

To 2-bromomethyl-3-methylmaleic anhydride (1.25 g, 6.10 mmol) was added 5 M aqueous sodium hydroxide solution (4 mL) at room temperature, and the mixture was stirred for 12 h. The reaction mixture was adjusted to pH 1 with 5 M hydrochloric acid (5 mL), added with sodium chloride and extracted three times with ethyl acetate. The combined organic layer was concentrated under reduced pressure, and the residue thus obtained was subjected to silica gel column chromatography (hexane-ethyl acetate 2:1) to give 227 mg of the title compound as oil (yield: 26%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hydroxymethyl)-4-methylfuran-2,5-dione
Reactant of Route 2
3-(Hydroxymethyl)-4-methylfuran-2,5-dione
Reactant of Route 3
3-(Hydroxymethyl)-4-methylfuran-2,5-dione
Reactant of Route 4
3-(Hydroxymethyl)-4-methylfuran-2,5-dione
Reactant of Route 5
3-(Hydroxymethyl)-4-methylfuran-2,5-dione
Reactant of Route 6
3-(Hydroxymethyl)-4-methylfuran-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.